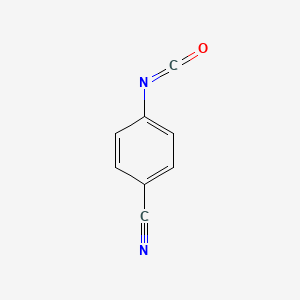

4-Cyanophenyl isocyanate

Description

Significance in Contemporary Organic Synthesis and Materials Science Research

In the realm of organic synthesis, 4-cyanophenyl isocyanate serves as a crucial building block for the construction of complex molecules. The isocyanate group readily undergoes nucleophilic addition reactions with a wide range of functional groups, including amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. Current time information in Bangalore, IN. This reactivity is harnessed in the preparation of pharmaceutical intermediates and other fine chemicals. Current time information in Bangalore, IN.patsnap.com

The presence of the electron-withdrawing cyano group significantly influences the reactivity of the isocyanate moiety, enhancing its electrophilicity compared to simpler aryl isocyanates. patsnap.com This heightened reactivity can lead to faster reaction rates and altered selectivity, providing synthetic chemists with a powerful tool for molecular design.

In materials science, this compound is instrumental in the development of advanced polymers and functional materials. Its ability to participate in polymerization reactions allows for the creation of polyurethanes and polyureas with tailored properties. patsnap.com The incorporation of the polar cyano group can influence the material's thermal stability, mechanical strength, and surface properties. researchgate.netmdpi.com For instance, it has been used to modify the surface of natural polymers like silk sericin, altering their solubility and thermal characteristics. researchgate.net

Overview of Aryl Isocyanate Chemistry and Analogues in Research Context

Aryl isocyanates, in general, are a cornerstone of modern industrial and academic chemistry, most notably as the key precursors to polyurethane polymers. researchgate.net Their chemistry is dominated by the electrophilic nature of the isocyanate carbon, making them highly susceptible to attack by nucleophiles. sigmaaldrich.com The reactivity of the isocyanate group can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-donating groups decrease reactivity, while electron-withdrawing groups, such as the cyano group in this compound, increase it. sigmaaldrich.com

Analogues of this compound, such as other substituted phenyl isocyanates, are widely used to probe the effects of electronic and steric factors on reaction mechanisms and polymer properties. For example, comparing the reactivity of this compound with that of phenyl isocyanate or 4-methoxyphenyl (B3050149) isocyanate allows researchers to systematically study the influence of substituents on the formation of ureas and carbamates.

The synthesis of aryl isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic reagent. rsc.org However, significant research efforts are directed towards developing safer, phosgene-free synthetic routes. patsnap.com These alternative methods are crucial for the sustainable production of isocyanates and their derivatives.

Research Trajectories and Open Questions Concerning this compound

Current research involving this compound is branching into several exciting directions. A major focus is on the development of novel functional materials with tailored properties. This includes the synthesis of new polymers for applications in electronics, coatings, and biomedical devices. The unique combination of the reactive isocyanate and polar cyano group makes this compound an attractive monomer for creating materials with specific optical, thermal, or surface characteristics.

In the field of medicinal chemistry, derivatives of this compound are being explored for their potential biological activities. The urea and carbamate moieties formed from its reactions are common pharmacophores found in a variety of therapeutic agents. mdpi.com Research is ongoing to synthesize and screen new compounds derived from this compound for various medicinal applications.

Despite the progress, several open questions remain. For instance, achieving selective transformations in the presence of the two reactive functional groups of this compound can be challenging. Developing catalytic systems that can selectively target either the isocyanate or the cyano group would open up new synthetic possibilities. rsc.org Furthermore, a deeper understanding of the structure-property relationships in polymers derived from this compound is needed to guide the rational design of new materials with enhanced performance. The ongoing exploration of greener and more efficient synthetic methods for this compound and its derivatives also remains a key research trajectory. patsnap.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄N₂O |

| Molecular Weight | 144.13 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 101-104 °C |

| Boiling Point | 262.72 °C (estimated) |

| CAS Number | 40465-45-0 |

Data sourced from multiple chemical suppliers and databases.

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Product | Linkage Formed |

| Nucleophilic Addition | Amine (R-NH₂) | Substituted Urea | Urea |

| Nucleophilic Addition | Alcohol (R-OH) | Carbamate | Urethane (B1682113) |

| Nucleophilic Addition | Thiol (R-SH) | Thiocarbamate | Thiocarbamate |

| Polymerization | Diol or Polyol | Polyurethane | Urethane |

| Cycloaddition | Dienes | Heterocyclic compounds | - |

This table summarizes the primary reaction types of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSXDZNUTPLDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068230 | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40465-45-0 | |

| Record name | 4-Cyanophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40465-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040465450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU22OT3BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 4 Cyanophenyl Isocyanate

Phosgenation-Based Syntheses for Industrial and Laboratory Scale

The traditional and most common industrial approach to synthesizing isocyanates involves the use of phosgene (B1210022) or its derivatives. This method is highly efficient but requires handling of extremely toxic reagents.

Synthesis from 4-Cyanophenol Precursors

While 4-cyanophenol is a readily available precursor, its direct conversion to 4-cyanophenyl isocyanate is not a commonly documented primary synthetic route. Industrial processes often favor starting materials that are more directly converted to the isocyanate functionality. The synthesis of 4-cyanophenol itself can be achieved through methods such as the reaction of 4-bromophenol (B116583) with copper(I) cyanide or the ammoxidation of p-cresol. chemicalbook.com

Synthesis from 4-Aminobenzonitrile (B131773) Derivatives

A more direct and widely utilized phosgenation method starts with 4-aminobenzonitrile (also known as 4-cyanoaniline). This process involves the reaction of the primary amine with a phosgenating agent to form the corresponding isocyanate. The reaction is a cornerstone of industrial isocyanate production due to its high efficiency and yield. The general reaction is:

R-NH₂ + COCl₂ → R-NCO + 2 HCl

This reaction is applicable for the synthesis of this compound, where 4-aminobenzonitrile serves as the amine precursor. The process is typically carried out in an inert solvent.

Application of Phosgene and Triphosgene (B27547) Reagents

Phosgene (COCl₂) is a highly reactive and toxic gas, making its use challenging and subject to stringent safety protocols. In the synthesis of this compound, gaseous phosgene is passed through a solution of 4-aminobenzonitrile.

Triphosgene (bis(trichloromethyl) carbonate) is a solid and safer alternative to phosgene, which decomposes to form three equivalents of phosgene in situ. rsc.org This reagent is often preferred in laboratory settings due to its ease of handling. The reaction of 4-aminobenzonitrile with triphosgene is typically conducted in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) at low temperatures to control the exothermic reaction. researchgate.net

Table 1: Comparison of Phosgenation Reagents

| Reagent | Physical State | Boiling Point | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | Gas | 8 °C | High reactivity, cost-effective for large scale | Extremely toxic, difficult to handle |

| Triphosgene | Solid | 208 °C (decomposes) | Safer to handle and store | More expensive than phosgene |

Non-Phosgene Synthetic Routes for Enhanced Sustainability

Growing environmental and safety concerns regarding phosgene have spurred the development of alternative, "greener" synthetic routes to isocyanates. ionike.comgoogle.com

Direct Isocyanation Methods utilizing Carbonyl Diimidazole or Similar Reagents

N,N'-Carbonyldiimidazole (CDI) is a solid, non-toxic reagent that can be used as a substitute for phosgene in the synthesis of ureas and carbamates. researchgate.netnih.gov The reaction of an amine with CDI forms an activated carbamoyl-imidazole intermediate, which can then react with another nucleophile. While the direct conversion to an isocyanate is less common, CDI is widely used to facilitate reactions that would otherwise require phosgene, such as the formation of urea (B33335) derivatives from amines. nih.govnih.gov For instance, an amine can react with CDI and then with another amine to form an unsymmetrical urea, a reaction that can be facilitated by the in-situ formation of an isocyanate-like intermediate. nih.gov

Alternative Precursor Transformations (e.g., Curtius, Hofmann, and Lossen Rearrangements)

Classic rearrangement reactions provide a phosgene-free pathway to isocyanates from carboxylic acid derivatives. rsc.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for synthesizing aryl isocyanates from readily available carboxylic acids. A patented method for preparing this compound utilizes a Curtius-type rearrangement starting from a 4-cyanobenzoate (B1228447) ester. The ester is first reacted with hydrazine (B178648) to form 4-cyanobenzhydrazide, which is then treated with a nitrous acid salt to generate the acyl azide. Subsequent rearrangement yields this compound. google.com

Reaction Scheme: Curtius Rearrangement for this compound

4-Cyanobenzoate + Hydrazine → 4-Cyanobenzhydrazide

4-Cyanobenzhydrazide + Nitrous Acid Salt → 4-Cyanobenzoyl Azide

4-Cyanobenzoyl Azide (heat) → this compound + N₂

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. masterorganicchemistry.com The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. These methods, while fundamental, are often less employed on an industrial scale compared to phosgenation or the Curtius rearrangement for isocyanate production. rsc.org

Table 2: Overview of Synthetic Routes to this compound

| Synthetic Route | Precursor | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Phosgenation | 4-Aminobenzonitrile | Phosgene or Triphosgene | Carbamoyl chloride | High yield, industrial standard, uses toxic reagents |

| Curtius Rearrangement | 4-Cyanobenzoic acid derivative | Hydrazine, Nitrous acid salt | Acyl azide | Phosgene-free, good for aryl isocyanates |

| CDI-mediated | 4-Aminobenzonitrile | Carbonyl diimidazole (CDI) | Carbamoyl-imidazole | Safer phosgene substitute, primarily for urea/carbamate (B1207046) synthesis |

Catalytic Strategies in this compound Synthesis and Derivatization

The synthesis and functionalization of this compound are critically dependent on catalytic methodologies that offer efficiency, selectivity, and sustainability. Research has increasingly focused on moving away from hazardous reagents like phosgene, leading to the exploration of novel catalytic systems. nih.gov These strategies aim to enhance reaction rates, improve product yields, and minimize environmental impact through the use of advanced catalytic materials and processes. patsnap.compatsnap.com

Role of Non-Precious Metal Catalysis (e.g., Organoaluminium, Organozinc Complexes)

The use of non-precious metal catalysts, particularly those based on aluminum and zinc, represents a cost-effective and environmentally friendlier alternative to traditional precious metal catalysts for isocyanate transformations. rsc.orgrsc.org These earth-abundant metals have shown significant promise in catalyzing key reactions such as reduction and derivatization.

Recent studies have highlighted the efficacy of specific organoaluminium and organozinc complexes in the derivatization of isocyanates. rsc.org For instance, an organoaluminium complex has been shown to effectively catalyze the hydroalkoxylation of isocyanates, yielding urethane (B1682113) products with high efficiency under mild, base-free conditions. rsc.orgrsc.org In parallel, certain organozinc complexes are highly efficient in catalyzing the hydroboration of isocyanates to produce formamides and N-methylamines. rsc.orgrsc.org

The reactivity of organozinc compounds with isocyanates is versatile. Organozinc iodides, when mediated by rhodium, can react with substituted isocyanates to form amides. snmjournals.org Research has shown that the yield of these reactions is influenced by the electronic nature of the substituents on the isocyanate. snmjournals.org Isocyanates with electron-withdrawing groups, such as this compound, generally provide superior yields compared to those with electron-donating groups. snmjournals.org Furthermore, the chemoselective reduction of isocyanates to formamides can be achieved using organozinc complexes generated in situ. goettingen-research-online.de Heteroleptic zinc(I) complexes have also been demonstrated to react with isocyanates through an insertion mechanism, resulting in the formation of carbamate complexes. rsc.org

| Catalyst Type | Reaction | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Organoaluminium Complex (C5) | Hydroalkoxylation | Isocyanates | Urethanes | Effective under mild, base-free conditions with excellent yields. | rsc.orgrsc.org |

| Organozinc Complex (C1) | Hydroboration | Isocyanates | Formamides, N-methylamines | Highly efficient conversion. | rsc.orgrsc.org |

| Aryl Zinc Iodides (Rh-mediated) | Amidation | Isocyanates with electron-withdrawing groups | Anilides | Yields ranging from 79-87%. | snmjournals.org |

| Aryl Zinc Iodides (Rh-mediated) | Amidation | Isocyanates with electron-donating groups | Anilides | Yields ranging from 30-62%. | snmjournals.org |

| Heteroleptic Zinc(I) Complex | Insertion Reaction | t-BuNCO | Carbamate Complex | Demonstrates a novel reaction pattern for Zn(I) complexes with isocyanates. | rsc.org |

Development of Green Catalytic Systems for Isocyanate Production

A significant area of green chemistry research focuses on synthesizing isocyanates from alternative, sustainable feedstocks. One such approach involves the synthesis of diisocyanates from 5-hydroxymethylfurfural (B1680220) (HMF), a bio-based platform chemical. rsc.org This process includes the catalytic synthesis of a dicarbamate intermediate, which is then thermally decomposed to yield the corresponding diisocyanate. rsc.org Catalysts such as sodium methoxide (B1231860) (CH3ONa) and palladium on gamma-alumina (Pd/γ-Al2O3) have proven effective in this multi-step, green pathway. rsc.org

The use of novel reaction media and catalyst designs is another cornerstone of green isocyanate production. patsnap.com Ionic liquids (ILs) have been explored as combined catalysts and solvents for the thermal decomposition of carbamates. nih.gov Their high thermal stability and low vapor pressure facilitate the separation of the isocyanate product and allow for the recycling of the catalytic system. nih.gov Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages in catalyst recovery and continuous processing, contributing to a more sustainable production cycle. patsnap.compatsnap.com Other cutting-edge strategies being investigated include photocatalytic and enzymatic methods, which could operate under milder conditions and utilize renewable energy sources. patsnap.com

| Strategy | Catalyst/System | Feedstock | Key Principle | Reference |

|---|---|---|---|---|

| Carbamate Decomposition | CH3ONa, Bi2O3/Fe2O3 | Amines, Dimethyl Carbonate | Phosgene-free route via stable carbamate intermediates. | nih.govrsc.org |

| Bio-based Synthesis | Pd/γ-Al2O3 | 5-Hydroxymethylfurfural (HMF) | Utilization of renewable resources to produce novel isocyanates. | rsc.org |

| Advanced Reaction Media | Ionic Liquids (ILs) with Metal Oxides | Carbamates | ILs act as stable, recyclable solvents and catalyst carriers, improving separation. | nih.gov |

| Heterogeneous Catalysis | Metal-Organic Frameworks (MOFs) | Various | High surface area and tunable structures for improved selectivity and catalyst recovery. | patsnap.compatsnap.com |

| Oxidative Carbonylation | Pd@ZrO2, Pd@CeO2 | Toluene-2,4-diamine (TDA), CO2-derived Methyl Formate | Non-phosgene route utilizing CO2 as a C1 source for isocyanate precursors. | researchgate.net |

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Cyanophenyl Isocyanate

Diverse Nucleophilic Addition Reactions

The isocyanate functionality is highly susceptible to attack by nucleophiles, leading to the formation of a diverse range of adducts. The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reaction of 4-cyanophenyl isocyanate with compounds containing hydroxyl groups, such as alcohols, results in the formation of carbamates, commonly known as urethanes. kuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. Theoretical studies suggest that the reaction is facilitated by the participation of multiple alcohol molecules, which act as a proton shuttle, lowering the activation energy of the transition state. kuleuven.be

A notable application of this reaction is the chemical modification of biopolymers like silk sericin. acs.orgnih.govacs.org Sericin, a protein component of silk, is rich in amino acids with hydroxyl-containing side chains, particularly serine. koreascience.kr In a nonaqueous solvent system, such as lithium chloride/dimethyl sulfoxide (B87167) (LiCl/DMSO), this compound readily reacts with these hydroxyl groups to form stable urethane (B1682113) linkages. acs.orgnih.govacs.org Fourier transform infrared (FTIR) spectroscopy analysis of the modified sericin confirms the incorporation of the 4-cyanophenyl group through the appearance of characteristic urethane bond absorptions. acs.orgnih.gov This modification alters the physicochemical properties of sericin, such as its solubility and thermal stability. nih.gov

| Reactant | Product | Linkage Type | Key Findings |

| Alcohol (ROH) | Urethane (ROC(O)N(H)Ar) | Urethane | Mechanism involves multimolecular intervention of the alcohol. kuleuven.be |

| Silk Sericin | 4-Cyanophenyl-modified Sericin | Urethane | Reaction occurs at the abundant hydroxyl groups of amino acid residues. acs.orgacs.org |

Primary and secondary amines readily react with this compound in an exothermic reaction to produce substituted ureas. thieme-connect.comasianpubs.org This reaction is highly efficient and is a common method for the synthesis of a wide array of urea (B33335) derivatives. asianpubs.org The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. The resulting urea linkage is highly stable. This reaction has been utilized in the synthesis of complex molecules, including tripodal urea-based receptors for anion binding. scispace.com

Similarly, thiols (R-SH) can react with isocyanates to form thiocarbamates (thiourethanes). However, the reaction of this compound's analogue, 4-cyanophenyl isothiocyanate, with amines is a more common route to synthesize thioureas. researchgate.netmdpi.com In this reaction, the amine attacks the central carbon of the isothiocyanate group (-N=C=S) to form a thiourea (B124793) linkage (-NH-C(S)-NH-). scispace.comorganic-chemistry.org

| Nucleophile | Reagent | Product | Linkage Type |

| Amine (RNH₂) | This compound | Substituted Urea | Urea |

| Amine (RNH₂) | 4-Cyanophenyl isothiocyanate | Substituted Thiourea | Thiourea |

| Thiol (RSH) | This compound | Thiocarbamate | Thiocarbamate |

The high reactivity of this compound extends to its interactions with a variety of biological nucleophiles, including the functional groups found in amino acids and proteins. google.com Besides the hydroxyl groups of serine and threonine, the primary and secondary amine groups of amino acid side chains (e.g., lysine (B10760008), arginine) and the N-terminal amine group of proteins are potent nucleophiles that react with isocyanates to form urea linkages. acs.orgnih.gov

Studies on the reaction of aryl isocyanates with amino acids have shown that adducts can be formed with various residues. nih.gov For instance, the reaction of 4-methylphenyl isocyanate, a close analogue, with amino acids resulted in carbamoylation of the N-terminal valine and the side chains of aspartic acid, cysteine, lysine, and tyrosine. nih.gov The reaction with silk sericin, which contains a variety of amino acids, leads to the formation of both urethane and urea linkages, although the former predominates due to the higher abundance of hydroxyl groups. acs.org This reactivity is harnessed to modify the surface properties of proteins and other biomolecules. google.com

Controlled Hydrolysis and Associated By-product Formation

The reaction of this compound with water is a critical consideration, particularly in applications where moisture is present. This reaction can lead to the formation of by-products and needs to be carefully controlled.

In the presence of water, this compound undergoes hydrolysis. The initial step is the nucleophilic attack of a water molecule on the isocyanate's carbonyl carbon, forming an unstable carbamic acid intermediate. This carbamic acid then readily decomposes to yield 4-cyanophenyl amine (also known as 4-aminobenzonitrile) and carbon dioxide gas.

NCC₆H₄NCO + H₂O → [NCC₆H₄NHCOOH] → NCC₆H₄NH₂ + CO₂

The resulting amine, 4-cyanophenyl amine, can then react with another molecule of this compound to form a disubstituted urea, which is often an observed by-product in isocyanate reactions conducted in the presence of adventitious moisture.

The rate of hydrolysis of isocyanates can be influenced by catalysts. Both acids and bases can catalyze the reaction. For instance, the hydrolysis of related phosphate (B84403) compounds is shown to be affected by pH. researchgate.net In industrial settings, the generation of carbon dioxide during the hydrolysis of isocyanates is a significant factor. If the reaction is carried out in a closed system, the evolution of CO₂ can lead to a substantial increase in pressure. This pressure buildup must be managed to ensure safety and process control. The rate of gas evolution is directly related to the rate of the hydrolysis reaction, which in turn is dependent on factors such as temperature, catalyst presence, and the availability of water.

Selective Reduction Strategies of the Isocyanate Functionality

The selective reduction of the isocyanate group in this compound presents a significant challenge due to the presence of the equally reducible cyano group. Research has focused on developing methods that can chemoselectively target the isocyanate functionality while leaving the nitrile group intact.

Hydride-based reagents are commonly employed for the reduction of isocyanates. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both isocyanates and nitriles. masterorganicchemistry.comlibretexts.orgsaskoer.ca The reduction of isocyanates with LiAlH₄ typically proceeds to the corresponding methylamines. researchgate.net However, due to its high reactivity, achieving selective reduction of the isocyanate group in the presence of a nitrile group with LiAlH₄ is difficult. researchgate.netnih.gov

Pinacolborane (HBpin) has emerged as a milder and more selective reducing agent for isocyanates. organic-chemistry.org The hydroboration of isocyanates with HBpin can lead to the formation of N-boryl formamides as the initial product. chemrxiv.orgnih.gov Further reduction can yield N-methylamines. researchgate.netnih.gov The selectivity of this reduction can be influenced by the choice of catalyst and reaction conditions.

The primary challenge in the reduction of this compound is the competing reduction of the cyano and isocyanate groups. Electron-poor aryl isocyanates, such as this compound, are prone to over-reduction and complex product mixtures. rsc.orgrsc.org

Recent studies have shown that specific catalytic systems can achieve chemoselective reduction of the isocyanate moiety. For instance, an aluminum dihydride complex has been demonstrated to catalyze the partial reduction of this compound to the corresponding N-boryl formamide (B127407) in high yield, leaving the cyano group untouched. chemrxiv.org Similarly, a cobalt-catalyzed hydroboration has shown high chemoselectivity for the isocyanate group, tolerating the nitrile functionality. nih.gov In contrast, some copper-catalyzed systems have resulted in a mixture of products, indicating competing reduction of both functional groups. rsc.orgrsc.org

Table 1: Chemo- and Regioselective Reduction of this compound

| Catalyst/Reagent | Product(s) | Selectivity | Reference |

| Aluminum dihydride complex / HBpin | N-boryl formamide | High for isocyanate | chemrxiv.org |

| Co(acac)₂/dpephos / HBpin | Formamide | High for isocyanate | nih.gov |

| (IPr)CuOtBu / HBpin | Mixture of products | Low | rsc.orgrsc.org |

Catalytic deoxygenative hydroboration represents a key strategy for the conversion of isocyanates to formamides and subsequently to N-methylamines. nih.gov This process typically involves the use of a borane (B79455) reagent, such as pinacolborane, in the presence of a suitable catalyst.

The reaction can be controlled to yield either the formamide or the N-methylamine as the major product depending on the reaction conditions and the stoichiometry of the borane reagent. researchgate.netnih.gov For example, cobalt-catalyzed hydroboration of isocyanates with one equivalent of HBpin selectively produces formamides. nih.gov In contrast, using an excess of the borane reagent under catalyst-free conditions can lead to the deoxygenative hydroboration to form N-methylamines. nih.gov This chemodivergent behavior allows for the selective synthesis of either product from the same starting material. nih.gov

Polymerization and Cross-linking Dynamics in Material Development

This compound is a valuable monomer in the synthesis of various polymers, particularly polyureas and polyurethanes, due to its reactive isocyanate group. cymitquimica.comacs.orgalkalisci.com

Polyurea Formation: Polyurea synthesis involves the step-growth polymerization reaction between a diisocyanate, such as a derivative of this compound, and a polyamine. nih.govultimatelinings.com This reaction is typically very fast and does not require a catalyst. nih.gov The isocyanate group reacts with the amine groups to form urea linkages (-NH-CO-NH-). ultimatelinings.com The presence of water can lead to a side reaction where the isocyanate forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, the latter acting as a blowing agent in foam production. l-i.co.uknih.gov

Polyurethane Formation: Polyurethane is formed through the reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups). l-i.co.ukyoutube.comresearchgate.net The isocyanate group reacts with the hydroxyl groups to form urethane linkages (-NH-CO-O-). youtube.comresearchgate.net This reaction can be catalyzed to control the rate of polymerization. rsc.org In the presence of excess isocyanate, the initially formed urethane can further react to form allophanate (B1242929) cross-links. researchgate.netrsc.org

Both interfacial and solution polymerization techniques have been utilized in the synthesis of polymers from isocyanate-containing monomers.

Interfacial Polymerization: This method involves the reaction of two immiscible monomers at the interface between two liquid phases. For instance, new optically active polyamides have been synthesized via interfacial polymerization from an isosorbide-derived diamine with different diacylchlorides. researchgate.net This technique is particularly useful for producing thin polymer films.

Solution Polymerization: In this technique, the monomers and the resulting polymer are soluble in the reaction solvent. Chemical modification of silk sericin with this compound has been successfully carried out in a homogeneous solution of lithium chloride in dimethyl sulfoxide (LiCl/DMSO). acs.org This approach allows for uniform modification of the biopolymer.

Sophisticated Spectroscopic and Structural Characterization of 4 Cyanophenyl Isocyanate and Its Derivatives

Vibrational Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the key functional groups within 4-cyanophenyl isocyanate and tracking their changes during chemical reactions.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for the qualitative and quantitative analysis of this compound and its derivatives. The most prominent and diagnostically significant feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) functional group. This peak typically appears in a relatively clear spectral window, between 2250 and 2285 cm⁻¹. nih.gov The nitrile (–C≡N) group also presents a characteristic stretching vibration, although generally of weaker intensity, which can be observed around 2223-2225 cm⁻¹. researchgate.netaps.org

The distinct and isolated nature of the isocyanate peak makes FT-IR spectroscopy particularly effective for real-time reaction monitoring. nih.govcore.ac.uk As this compound reacts with nucleophiles, such as alcohols or amines, the intensity of the –N=C=O peak diminishes. This disappearance provides a direct measure of the reaction's progress and can be used to determine reaction endpoints and study kinetics. nih.govrsc.orgrlsinstitute.edu.in For example, in the chemical modification of silk sericin with this compound, FT-IR analysis confirmed the incorporation of the 4-cyanophenyl group into the protein structure, primarily through the formation of urethane (B1682113) linkages, evidenced by changes in the spectra. researchgate.netresearchgate.net

In the synthesis of derivatives, such as ureas and thioureas, FT-IR confirms the structural changes. For instance, in N-benzoyl-N′-(4′-cyanophenyl)thiourea, the spectrum clearly shows the C≡N stretch at 2223 cm⁻¹, alongside bands for N-H (3229 cm⁻¹), C=O (1662 cm⁻¹), and thiocarbonyl groups. researchgate.netaps.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and a Derivative

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isocyanate (–N=C=O) Asymmetric Stretch | Isocyanates (general) | 2250 - 2285 | nih.gov |

| Nitrile (–C≡N) Stretch | N-benzoyl-N′-(4′-cyanophenyl)thiourea | 2223 | researchgate.netaps.org |

| Nitrile (–C≡N) Stretch | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | 2225 | aps.org |

| Carbonyl (C=O) Stretch | N-benzoyl-N′-(4′-cyanophenyl)thiourea | 1662 | researchgate.netaps.org |

Raman spectroscopy offers a complementary vibrational analysis method to FT-IR. While IR spectroscopy depends on a change in dipole moment, Raman scattering relies on a change in the polarizability of a molecule's electron cloud. nih.gov This makes it particularly useful for analyzing symmetric, non-polar bonds and functional groups that may be weak or inactive in IR spectra.

For compounds containing a nitrile (–C≡N) group, Raman spectroscopy is highly effective, as the C≡N triple bond gives rise to a distinct and sharp signal in the 2100-2300 cm⁻¹ region. copernicus.org This band's position can be sensitive to the electronic environment, providing structural insights. Studies on related molecules, such as 2-cyanophenyl isocyanate derivatives, have utilized Raman spectroscopy to distinguish between reaction intermediates and final products. rsc.org Analysis of similar aromatic nitriles, like 4-cyanobenzoic acid, demonstrates the clear identification of the nitrile peak alongside other aromatic ring vibrations in the Raman spectrum. thermofisher.com Although detailed Raman spectra for this compound itself are not extensively published in common literature, spectral databases confirm their existence. nih.gov The technique remains a valuable tool for the structural confirmation of the cyanophenyl moiety in the parent molecule and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides a unique "fingerprint" for a molecule by mapping the chemical environments of its hydrogen atoms. For this compound and its derivatives, the aromatic region of the ¹H NMR spectrum is of particular interest. The para-substitution pattern of the benzene (B151609) ring typically results in a pattern of two doublets (or a complex multiplet resembling an AA'BB' system), corresponding to the two sets of chemically non-equivalent aromatic protons.

Upon derivatization, the chemical shifts of these protons and the appearance of new signals provide unequivocal evidence of a successful reaction. For example, in the formation of N-(4-cyanophenyl) pivalamide (B147659) from this compound, the aromatic protons are observed as two doublets at approximately δ 7.71 and δ 7.59 ppm, while a new singlet for the pivalamide's N-H proton appears at δ 7.66 ppm. Similarly, the synthesis of 1-(4-cyanophenyl)-3-(2-methoxyphenyl)urea results in characteristic signals for the aromatic protons and the two distinct N-H protons of the urea (B33335) linkage.

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

| Compound | Aromatic Protons (ppm) | N-H Protons (ppm) | Other Key Signals (ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| N-(4-cyanophenyl) pivalamide | 7.71 (d), 7.59 (d) | 7.66 (br s) | 1.33 (s, 9H, t-Butyl) | CDCl₃ | |

| 1-(4-cyanophenyl)urea | 7.73-7.61 (m), 7.58-7.55 (m) | 9.02 (s, 1H), 6.11 (s, 2H) | - | DMSO-d₆ | |

| 1-(4-Cyanophenyl)-3-(2-methoxyphenyl)urea | - | - | - | DMSO-d₆ | |

| N-benzoyl-N′-(4′-cyanophenyl)thiourea | 7.49 - 7.95 (m) | 12.70 (s), 11.69 (s) | - | DMSO-d₆ | aps.org |

d = doublet, m = multiplet, s = singlet, br s = broad singlet

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the comprehensive analysis of the molecular backbone and substituents.

In this compound derivatives, key signals include those for the aromatic carbons, the nitrile carbon (–C≡N), and the carbon of the newly formed linkage (e.g., urethane or urea carbonyl). The nitrile carbon typically resonates in the range of δ 118–120 ppm. researchgate.net The carbon attached to the nitrile group (ipso-carbon) is often found at a lower field (further downfield) compared to other aromatic carbons due to the electron-withdrawing nature of the cyano group, often appearing around δ 106-108 ppm. aps.org The carbon atom of the isocyanate group itself, or the resulting carbonyl/thiocarbonyl carbon in derivatives, is highly deshielded and appears significantly downfield. For example, the urea carbonyl carbon in 1-(4-cyanophenyl)urea is observed at δ 155 ppm. In N-(4-cyanophenyl) pivalamide, the amide carbonyl carbon is at δ 177.1 ppm.

Table 3: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (C≡N) (ppm) | Carbonyl/Thiocarbonyl (ppm) | Other Key Carbons (ppm) | Solvent | Reference |

|---|---|---|---|---|---|---|

| N-(4-cyanophenyl) pivalamide | 142.3, 133.1, 119.8, 106.8 | 119.0 | 177.1 (Amide C=O) | 39.9, 27.5 (t-Butyl) | CDCl₃ | |

| 1-(4-cyanophenyl)urea | 145, 133, 117, 102 | 119 | 155 (Urea C=O) | - | DMSO-d₆ | |

| 1-(4-Cyanophenyl)-3-(2-methoxyphenyl)urea | 103.6, 111.3, 118.2, 119.8, 121.0, 122.9, 128.5, 133.8, 144.7, 148.3 | 119.0 | 152.4 (Urea C=O) | 55.3 (Methoxy) | DMSO-d₆ | |

| N-benzoyl-N′-(4′-cyanophenyl)thiourea | 108.6 - 142.7 | 119.1 | 168.6 (C=O), 179.7 (C=S) | - | CDCl₃ | aps.org |

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can offer structural clues based on fragmentation patterns. For this compound, with a molecular formula of C₈H₄N₂O, the calculated molecular weight is approximately 144.13 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) data confirms this, showing a molecular ion peak (M⁺) at an m/z of 144. This peak corresponds to the intact molecule that has been ionized but not fragmented. Other significant peaks in the mass spectrum, such as the one at m/z 116, correspond to characteristic fragments, in this case, the loss of the isocyanate group (–NCO). This fragmentation pattern further supports the assigned structure. For derivatives, mass spectrometry confirms the addition of the nucleophile by showing a molecular ion peak corresponding to the new, higher molecular weight. For example, the mass spectrum for 1-(4-cyanophenyl)urea shows a peak for the protonated molecule [M+1] at m/z 162, confirming the addition of ammonia (B1221849) (conceptually, from the reaction with water).

X-ray Single Crystal Diffraction for Solid-State Structure Determination

In one study, this compound was reacted with pinacolborane in the presence of a copper(I) catalyst. rsc.org Although the reaction led to a mixture, single crystals of the resulting boraformamide derivative, 4-NC-C₆H₄N(Bpin)C(O)H, were isolated and characterized by X-ray crystallography, confirming its molecular structure. rsc.org

Another investigation focused on N-aroyl-N′-(4′-cyanophenyl)thioureas, synthesized from aroyl isothiocyanates and 4-aminobenzonitrile (B131773), a compound closely related to the target isocyanate. mdpi.comresearchgate.net The crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea was determined, revealing key structural features. The analysis showed the presence of an intramolecular hydrogen bond between the carbonyl oxygen and a nearby N-H group (C=O…H-N). Furthermore, the crystal packing was stabilized by intermolecular hydrogen bonds involving the thiocarbonyl group (C=S…H-N) and C-H groups (C=S…H-C). mdpi.comresearchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of molecules, revealing the potentials at which they are oxidized or reduced. Studies on derivatives of this compound provide insight into the electronic properties conferred by the cyanophenyl group.

The redox behavior of N-aroyl-N′-(4′-cyanophenyl)thiourea derivatives has been explored using cyclic voltammetry with a glassy carbon electrode. mdpi.comresearchgate.netpreprints.org These experiments aimed to determine the reduction potentials of the different functional groups within the molecules, such as the cyano (C≡N) and nitro (NO₂) groups. mdpi.compreprints.org

In a comparative study of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea, distinct reduction peaks were observed. preprints.org

N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea showed two cathodic (reduction) peaks. The first, at a less negative potential (-0.130 V), was attributed to the reduction of the nitro group. The second peak, at -0.650 V, was assigned to the reduction of the cyano group. preprints.org

N-benzoyl-N′-(4′-cyanophenyl)thiourea , which lacks the nitro group, displayed a single reduction peak at approximately -0.770 V, corresponding to the reduction of the C≡N group. preprints.org

These results demonstrate that the nitro group is more easily reduced than the cyano group. mdpi.com The presence of the electron-withdrawing nitro group also shifted the reduction potential of the cyano group to a more positive value, indicating that the electronic environment significantly influences the redox behavior of the molecule. preprints.org

Table 3: Cyclic Voltammetry Reduction Potentials for this compound Derivatives

| Compound | Functional Group | Reduction Potential (V) | Reference |

|---|---|---|---|

| N-benzoyl-N′-(4′-cyanophenyl)thiourea | Cyano (C≡N) | -0.770 | preprints.org |

| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | Nitro (NO₂) | -0.130 | preprints.org |

Computational and Theoretical Approaches to 4 Cyanophenyl Isocyanate Reactivity

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to modern computational chemistry, allowing for the determination of various molecular properties derived from the electron distribution. Methods like Density Functional Theory (DFT) are commonly employed to model the geometry and electronic landscape of molecules such as 4-cyanophenyl isocyanate.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto a surface of constant electron density, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the isocyanate (–N=C=O) and cyano (–C≡N) groups. These sites are susceptible to electrophilic attack.

Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are typically found around the hydrogen atoms of the phenyl ring and are the likely sites for nucleophilic attack.

Green Regions : These areas represent neutral or near-zero potential.

The MEP surface for this compound would highlight the strong electrophilic character of the carbonyl carbon in the isocyanate group, making it the primary target for nucleophiles like alcohols or amines. The nitrogen of the cyano group and the oxygen of the isocyanate group would be identified as the most electron-rich centers. wolfram.com

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. researchgate.net These charges are calculated from the molecular orbitals obtained through quantum chemical calculations, such as DFT. While dependent on the basis set used, Mulliken charges offer a useful approximation of the electrostatic landscape. rsc.org

For this compound, the distribution of Mulliken charges would quantify the insights from the MEP analysis. The carbon atom of the isocyanate group is expected to carry a significant positive charge, confirming its electrophilicity. The oxygen and nitrogen atoms of both the isocyanate and cyano groups would exhibit negative charges, reflecting their higher electronegativity. The carbon atoms of the phenyl ring would have smaller, varying charges, influenced by the electron-withdrawing nature of the two functional groups.

Table 1: Illustrative Mulliken Atomic Charges for this compound Note: These values are representative and would vary based on the specific computational method and basis set employed.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Isocyanate Carbon (C=O) | +0.55 |

| Isocyanate Oxygen (C=O) | -0.35 |

| Isocyanate Nitrogen (N=C) | -0.20 |

| Cyano Carbon (C≡N) | +0.10 |

| Cyano Nitrogen (C≡N) | -0.40 |

| Phenyl Carbon (ipso-NCO) | +0.15 |

| Phenyl Carbon (ipso-CN) | +0.05 |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, and most importantly, the transition states that connect reactants to products. chemrxiv.orgchemrxiv.org This allows for the calculation of activation energies, which are crucial for understanding reaction rates. mdpi.com

A common reaction involving this compound is the formation of urethanes via reaction with alcohols. Computational studies on the parent phenyl isocyanate have detailed this process, and a similar mechanism is expected for the 4-cyano derivative. mdpi.comresearchgate.net The reaction typically proceeds through the following key steps, all of which can be modeled:

Formation of a Pre-reaction Complex : The alcohol and isocyanate molecules associate, often through hydrogen bonding.

Transition State : The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. Simultaneously, the hydroxyl proton is transferred to the isocyanate nitrogen. This occurs via a cyclic, concerted transition state.

Formation of the Product : The new C–O and N–H bonds are fully formed, yielding the urethane (B1682113) (carbamate) product.

Computational models can precisely calculate the geometries and energies of the reactant complex, the transition state, and the final product. The energy difference between the reactants and the transition state gives the activation barrier. The strong electron-withdrawing cyano group in the para position is expected to increase the electrophilicity of the isocyanate carbon, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted phenyl isocyanate.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods can predict various spectroscopic properties, including vibrational (infrared) and electronic (UV-Vis) spectra. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. The most characteristic vibrational mode for this compound is the strong, sharp absorption band of the isocyanate (–N=C=O) asymmetric stretch, typically appearing around 2250–2280 cm⁻¹. Another key feature would be the C≡N stretching vibration of the cyano group. Comparing the computed spectrum with experimental data, which is available from chemical suppliers, helps validate the accuracy of the computational model. thermofisher.comfishersci.com

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. faccts.demdpi.com The calculations provide the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). For this compound, the spectrum would be dominated by π→π* transitions within the aromatic system.

Validation is a critical step where the theoretically predicted spectra are compared against experimentally measured spectra. A good correlation between the two provides confidence in the computational model and its ability to describe the electronic structure of the molecule accurately.

Structure-Property and Structure-Reactivity Relationships by Computational Methods

A key strength of computational modeling is its ability to establish clear relationships between a molecule's structure and its properties or reactivity. nih.gov By systematically modifying the structure in silico—for instance, by changing substituents on the phenyl ring—one can predict how these changes will affect reactivity.

For aryl isocyanates, the electronic nature of the substituent on the phenyl ring significantly influences the reactivity of the isocyanate group. rsc.org

Electron-Withdrawing Groups (EWGs) : The cyano (–C≡N) group on this compound is a strong EWG. Computational studies can quantify its effect by showing that it withdraws electron density from the aromatic ring and the isocyanate group. This increases the positive partial charge on the isocyanate carbon, making the molecule more susceptible to nucleophilic attack. Therefore, this compound is predicted to be more reactive towards nucleophiles than phenyl isocyanate itself.

Electron-Donating Groups (EDGs) : Conversely, if an EDG were present on the ring, computational models would show an increase in electron density on the isocyanate group, leading to decreased reactivity towards nucleophiles.

By calculating parameters such as MEP, atomic charges, and reaction activation energies for a series of substituted phenyl isocyanates, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the rational design of molecules with tailored reactivity for specific applications, such as in polymer synthesis. mdpi.com

Applications of 4 Cyanophenyl Isocyanate in Advanced Materials Science Research

Functionalization of Polymer Surfaces and Bulk Materials

The high reactivity of the isocyanate group makes 4-cyanophenyl isocyanate an excellent candidate for the chemical modification of various material surfaces and bulk phases. This functionalization is a key strategy for altering the intrinsic properties of materials to suit specific applications.

Silk sericin, a natural protein component of silk, possesses numerous hydroxyl (-OH) groups, making it highly hydrophilic. acs.org Researchers have successfully modified silk sericin using this compound in a lithium chloride/dimethyl sulfoxide (B87167) (LiCl/DMSO) solvent system. acs.orgnih.gov This solvent is effective for dissolving sericin and facilitating a homogeneous chemical reaction under nonaqueous conditions. acs.orgnih.gov

The isocyanate group of this compound readily reacts with the abundant hydroxyl groups on the sericin protein to form stable urethane (B1682113) linkages. acs.orgnih.govalkalisci.com This process effectively grafts the 4-cyanophenyl groups onto the biopolymer backbone. acs.org Fourier transform infrared (FTIR) spectroscopy analysis confirms the incorporation of these groups into the sericin molecules. acs.orgnih.gov

This chemical modification leads to significant changes in the characteristics of the sericin. acs.org The introduction of the bulky 4-cyanophenyl groups inhibits the formation of strong intermolecular hydrogen bonds that are typically present in unmodified sericin. acs.orgresearchgate.net This disruption of hydrogen bonding, along with the inherent properties of the attached groups, alters the material's physical and thermal properties.

Table 1: Effects of this compound Modification on Silk Sericin Properties

| Property | Unmodified Silk Sericin | This compound-Modified Sericin | Reference(s) |

| Solubility | Highly hydrophilic | Solubility characteristics are markedly altered. | acs.org |

| Hygroscopic Property | High | Hygroscopicity is changed due to the modification. | acs.org |

| Thermal Stability | Baseline thermal stability | Thermal stability is investigated and altered. | acs.org |

| Secondary Structure | Strong intermolecular hydrogen bonds | Formation of strong intermolecular hydrogen bonds is inhibited. | acs.org |

Graphene oxide (GO), a derivative of graphite, is rich in oxygen-containing functional groups, primarily hydroxyl (-OH) and carboxylic acid (-COOH) groups. utexas.edunorthwestern.edu These groups make GO hydrophilic but can hinder its dispersion in non-aqueous media. The treatment of GO with organic isocyanates, such as this compound, provides a robust method for tuning its surface properties. utexas.edunorthwestern.edu

The isocyanate groups react with the hydroxyl and carboxyl groups on the GO surface to form carbamate (B1207046) esters and amides, respectively. utexas.edunorthwestern.edu This process results in isocyanate-treated GO (iGO) with significantly reduced hydrophilic properties. utexas.edunasa.gov The functionalization prevents the exfoliation of the iGO sheets in water but allows for stable dispersions of the derivatized graphene oxide nanoplatelets in polar aprotic solvents like dimethylformamide (DMF). utexas.edugoogle.com

The use of this compound is particularly advantageous as it introduces nitrile (-CN) functionalities onto the surface of the graphene nanoplatelets. utexas.edugoogle.com This allows for further, secondary modifications of the surface chemistry. utexas.edu The degree of functionalization can be controlled by adjusting the reaction time or the reactivity of the specific isocyanate used. northwestern.edu This surface property control is crucial for developing advanced polymer-graphene nanocomposites. nasa.gov

Table 2: Derivatization of Graphene Oxide (GO) with Isocyanates

| Feature | Graphene Oxide (GO) | Isocyanate-Treated Graphene Oxide (iGO) | Reference(s) |

| Surface Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH) | Carbamate esters, Amides | utexas.edunorthwestern.edu |

| Hydrophilicity | High | Reduced | utexas.edunasa.gov |

| Dispersion in Water | Dispersible | Does not disperse | nasa.govgoogle.com |

| Dispersion in Polar Aprotic Solvents (e.g., DMF) | Limited | Forms stable, long-lasting dispersions | utexas.edugoogle.com |

| Potential for Further Modification | Based on -OH and -COOH groups | Orthogonal functionalities (e.g., -CN) allow for further surface chemistry modification. | utexas.edu |

Design and Synthesis of Novel Polymeric Architectures

This compound serves as a valuable monomer in the synthesis of new polymers. Its bifunctional nature—the reactive isocyanate group for polymerization and the cyano group for imparting specific properties—enables the design of advanced polymeric materials.

Polyurethanes and polyureas are important classes of polymers with a wide range of applications. researchgate.netmdpi.com Conventionally, polyurethanes are synthesized through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups), while polyureas are formed from the reaction of diisocyanates with diamines. researchgate.netmdpi.com

This compound can be used as a monofunctional isocyanate to cap polymer chains or, more significantly, a corresponding difunctional version (a diisocyanate with a cyano group) could act as a key building block in polymerization. The incorporation of the 4-cyanophenyl moiety into the polymer backbone would introduce the polar nitrile group. This functionality can enhance properties such as thermal stability, chemical resistance, and adhesion due to strong dipole-dipole interactions. The synthesis of polyureas, in particular, benefits from the rapid reaction between isocyanates and amines, which can occur at room temperature without a catalyst. mdpi.com The ability to create polymers with a three-dimensional network structure is also an area of interest in producing recyclable polyurea copolymers. google.com

Beyond homopolymers, this compound is a candidate for creating high-performance copolymers and oligomers. By incorporating it into a polymer chain alongside other monomers, materials scientists can precisely tailor the final properties of the material. For instance, its inclusion in a polyester (B1180765) or polyamide copolymer could introduce sites for specific interactions or subsequent chemical reactions via the cyano group.

Research into versatile platform molecules has highlighted the potential for creating advanced oligomers and polymers, including non-isocyanate polyurethanes. researchgate.net While this points to alternative synthesis routes, the functional group variety offered by monomers like this compound remains a key tool for polymer chemists in designing macromolecular architectures with specific, high-performance characteristics. researchgate.net

Role as a Cross-linking Agent for Enhanced Material Properties

The reactivity of the isocyanate group allows this compound to function as an effective cross-linking agent. Cross-linking involves creating chemical bonds between polymer chains, which transforms a collection of individual chains into a single, networked molecule. This process generally enhances the mechanical strength, thermal stability, and chemical resistance of the material.

The isocyanate group (-NCO) readily reacts with functional groups containing active hydrogen, such as hydroxyl (-OH) or amine (-NH2) groups, which are present in many polymers. revistapielarieincaltaminte.ro This reaction forms stable urethane or urea (B33335) cross-links, respectively. acs.orgrevistapielarieincaltaminte.ro For example, in finishing processes for materials like leather, isocyanate-based cross-linkers are added to finishing coats to improve the adhesion between layers and reduce delamination. revistapielarieincaltaminte.ro The cross-linking between the isocyanate and the hydroxyl groups of a binder can form a robust polyurethane network, significantly improving the durability of the final product. revistapielarieincaltaminte.ro The modification of silk sericin with this compound also demonstrates its ability to interact with and alter the intermolecular structure of a material, which is the fundamental principle of cross-linking. acs.org

Biological and Biomedical Applications of 4 Cyanophenyl Isocyanate in Research

Utilization in Bioconjugation and Proteomics Research

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or antibody, to create a stable hybrid with combined properties. The isocyanate group of 4-Cyanophenyl isocyanate is a key functional group for this purpose.

The primary strategy for protein labeling using isocyanate-containing compounds involves their reaction with nucleophilic amino acid residues. The isocyanate group readily reacts with primary amines to form a stable urea (B33335) linkage. nih.gov This reaction is a cornerstone of bioconjugation chemistry.

Target Residues and Selectivity: The most common targets for isocyanate-based labeling on a protein's surface are the primary amine groups. These include:

The ε-amino group of lysine (B10760008) residues.

The α-amino group at the N-terminus of the polypeptide chain.

While isocyanates are highly reactive, achieving selectivity can be a challenge as they can react with multiple nucleophilic residues. nih.gov However, the reaction kinetics can be influenced by factors like pH. For instance, at a pH of 7 or below, the N-terminus of a protein can react significantly faster—reportedly around 100 times faster—than the ε-amino group of lysine. nih.gov This kinetic difference can be exploited to achieve a degree of site-selectivity. Other nucleophilic side chains can also react, but the reaction with amines is generally predominant.

The cyanophenyl moiety itself is a useful spectroscopic probe. The related compound, 4-cyano-L-phenylalanine (pCNPhe), an unnatural amino acid, has been used as a vibrational reporter to probe complex local environments within proteins. nih.gov Its nitrile group has a stretching frequency that is sensitive to the local environment, including hydrogen bonding, making it a valuable tool for studying protein structure and dynamics. nih.govnih.gov

Table 1: Reactivity of Isocyanate Group with Amino Acid Residues

| Amino Acid Residue | Functional Group | Resulting Linkage | Relative Reactivity |

|---|---|---|---|

| Lysine | ε-Amino (-NH₂) | Urea | High |

| N-Terminus | α-Amino (-NH₂) | Urea | High (Favored at pH ≤ 7) |

| Cysteine | Thiol (-SH) | Thiocarbamate | Moderate |

| Serine/Threonine | Hydroxyl (-OH) | Carbamate (B1207046) (Urethane) | Lower (less stable in aqueous media) |

| Tyrosine | Phenolic Hydroxyl (-OH) | Carbamate (Urethane) | Lower |

The ability of this compound to covalently modify proteins makes it a potential tool for studying protein-protein interactions (PPIs) and for constructing drug delivery systems.

Protein-Protein Interactions: PPIs are fundamental to most cellular processes, and their dysregulation is associated with numerous diseases. nih.gov Molecules that can modulate or report on these interactions are valuable research tools. By conjugating this compound to a protein of interest, the cyanophenyl group can be introduced as a spectroscopic probe. The fluorescence of p-cyanophenylalanine has been utilized in Förster resonance energy transfer (FRET) studies to investigate protein folding and protein-protein interactions. nih.gov Although this compound itself is not fluorescent, its cyano group can serve as an infrared probe.

Drug Delivery Mechanisms: Controlled drug delivery aims to maintain a constant level of a drug in the body for an extended period. nih.gov This often involves the use of carrier systems, such as nanoparticles or polymers, to transport a therapeutic agent to a specific target. youtube.comyoutube.com Bioconjugation is essential for attaching drugs to these carriers or for linking targeting molecules (like antibodies) to the delivery vehicle. nih.govresearchgate.net The isocyanate group of this compound can be used to covalently link components of such a system, providing a stable connection between the drug, the carrier, and any targeting moieties.

Investigations into Cytotoxic Activity and Therapeutic Potential

While direct studies on the cytotoxicity of this compound are limited in the available literature, research on the related class of compounds, isothiocyanates (-NCS), provides significant insight into potential mechanisms of action, including the induction of apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a tightly regulated process that is often deregulated in cancer. mdpi.com Many chemotherapeutic strategies aim to reactivate this process in tumor cells. Isothiocyanates have been shown to be potent inducers of apoptosis in a variety of cancer cell lines. nih.govnih.gov

Key mechanisms identified in studies with synthetic and natural isothiocyanates include:

Caspase Activation: Treatment with isothiocyanates has been shown to stimulate the activity of key executioner caspases, particularly caspase-3, which leads to the cleavage of cellular proteins and the execution of the apoptotic program. nih.govfrontiersin.org

Mitochondrial Pathway: These compounds can induce dissipation of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov This is often linked to the release of pro-apoptotic factors from the mitochondria.

Generation of Reactive Oxygen Species (ROS): Isothiocyanates can increase the intracellular production of ROS in cancer cells. frontiersin.org Elevated ROS levels can cause significant cellular damage and trigger apoptotic signaling.

Cell Cycle Arrest: Compounds like benzyl (B1604629) isothiocyanate (BITC) can inhibit cancer cell progression through the cell cycle, for example, by causing an arrest in the G2/M phase, which sensitizes the cells to apoptotic stimuli. nih.gov

Table 2: Apoptotic Effects of Isothiocyanate (ITC) Derivatives in Cancer Cell Lines

| Compound | Cell Line | Key Findings |

|---|---|---|

| Ethyl 4-isothiocyanatobutanoate (E-4IB) & Cisplatin | A2780 (Human Ovarian Carcinoma) | Synergistic effect; caused glutathione (B108866) depletion, mitochondrial membrane potential dissipation, and stimulation of caspase-3 activity. nih.gov |

| Benzyl isothiocyanate (BITC) | Colon Cancer Cells | Induced G2/M cell cycle arrest and apoptosis; involved p38 MAPK and JNK signaling pathways. nih.gov |

| Phenethyl isothiocyanate (PEITC) | CaSki & HeLa (Cervical Cancer) | Induced nuclear condensation and fragmentation; increased intracellular ROS production and activated caspase-3. frontiersin.org |

Glioblastoma is an aggressive form of brain cancer with limited therapeutic options. nih.gov Research has identified epigenetic regulators, such as sirtuins, as potential therapeutic targets in this disease.

Sirtuin 1 (SIRT1) plays a significant role in glioma progression and treatment resistance. nih.gov Upregulation of SIRT1 is associated with the promotion of cell survival and proliferation under stress conditions. nih.gov Consequently, the inhibition of SIRT1 has emerged as a promising therapeutic strategy. Studies have shown that genetic or pharmacological inhibition of SIRT1 can suppress the growth of glioblastoma cells and enhance the effectiveness of treatments like radiotherapy. nih.gov

Sirtuin 2 (SIRT2) is also implicated in glioblastoma, although its role is more complex. Some studies report that SIRT2 expression is downregulated in glioma tissues and that its overexpression can decrease cell proliferation. nih.gov Conversely, other research suggests that downregulation of SIRT2 activity can induce necrosis and apoptosis in glioma cells. nih.gov

While SIRT1 and SIRT2 are validated targets in glioblastoma research, the existing scientific literature does not establish a direct role for this compound as an inhibitor of these specific pathways.

Table 3: Role of Sirtuins in Glioblastoma (GB) Models

| Sirtuin Target | Cell Line / Model | Effect of Inhibition / Downregulation |

|---|---|---|

| SIRT1 | U251, MGG152 (GB cell lines) | Decreased expression of stemness markers; reduced capacity to form gliomaspheres. nih.gov |

| SIRT1 | CD133+ GB xenografts | Enhanced effectiveness of radiotherapy by inhibiting tumor growth. nih.gov |

| SIRT2 | C6 (Glioma cells) | Downregulation of SIRT2 activity induced necrosis and apoptosis. nih.gov |

| SIRT2 | Glioma Tissues & Cell Lines | SIRT2 expression was downregulated; its overexpression decreased GB cell proliferation and survival. nih.gov |

Development of Biologically Active Derivatives for Pharmacological Studies

The cyanophenyl structural motif is present in various biologically active molecules. The chemical structure of this compound makes it a useful building block for the synthesis of novel derivatives with potential pharmacological applications.

A notable example is the development of dual aromatase and sulfatase inhibitors (DASIs) for treating hormone-dependent breast cancer. nih.gov One of the first-generation DASIs is 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. In this class of compounds, the para-cyanophenyl ring was identified as a critical component for achieving a balanced dual inhibition of both target enzymes. nih.gov

Structure-activity relationship (SAR) studies were performed on this parent compound, leading to the synthesis of numerous derivatives. These modifications included:

Relocating or adding halogen atoms.

Replacing the methylene (B1212753) linker.

Replacing the para-cyanophenyl ring with other ring structures.

Replacing the triazolyl group with an imidazolyl group.

These studies led to the discovery of a highly potent imidazole (B134444) derivative with IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against steroid sulfatase, demonstrating the power of using the 4-cyanophenyl scaffold to develop targeted therapeutic agents. nih.gov The isocyanate functionality of this compound allows for its straightforward incorporation into such complex molecules through reactions with amine-containing intermediates. mdpi.com

Environmental and Occupational Safety Aspects in 4 Cyanophenyl Isocyanate Research

Risk Assessment and Management in Laboratory Environments

A thorough risk assessment is the foundation of safety in any laboratory setting. This involves identifying potential hazards, evaluating the likelihood and severity of harm, and implementing control measures to mitigate risks.

Isocyanates, including 4-Cyanophenyl isocyanate, are characterized by their high reactivity, particularly with compounds containing active hydrogen, such as water, alcohols, and amines. scbt.comenuochem.com This reactivity can lead to exothermic reactions, potentially causing pressure buildup in sealed containers and even explosive violence in the absence of solvents. scbt.com Therefore, specific handling procedures are crucial.

Key considerations include:

Incompatibility: Isocyanates are incompatible with a wide range of substances, including strong acids, strong oxidizing agents, alcohols, and water. scbt.comthermofisher.com Contact with these materials must be strictly avoided to prevent hazardous reactions.

Moisture Sensitivity: The reaction of isocyanates with water produces carbon dioxide gas, which can lead to a dangerous increase in pressure within containers. scbt.comenuochem.com All equipment and solvents must be thoroughly dried before use, and containers should be stored in a dry environment, often under a nitrogen atmosphere. thermofisher.com

Thermal Stability: While many isocyanates have relatively high flash points, the risk of fire can be increased when they are mixed with flammable solvents or stored at elevated temperatures. safeworkaustralia.gov.au Exothermic decomposition can also present a hazard in both open and closed vessel processes. scbt.com

Storage: Isocyanates should be stored in their original, securely sealed containers in a cool, dry, and well-ventilated area, isolated from incompatible materials. scbt.comthermofisher.comsafeworkaustralia.gov.aufishersci.com It is also important to avoid long-term storage and to regularly inspect containers for any signs of leakage or damage. enuochem.com

A multi-layered approach combining engineering controls and personal protective equipment is essential for minimizing exposure to isocyanates.

Engineering Controls are the first line of defense and are designed to contain or remove the hazard at its source. safetyresourcesblog.com For isocyanate research, these include:

Fume Hoods: All manipulations of this compound and other volatile isocyanates should be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors and aerosols. ubc.ca

Ventilation Systems: Local exhaust ventilation (LEV) systems can capture contaminants close to the source, preventing them from entering the breathing zone of researchers. safeworkaustralia.gov.auubc.ca These systems should be designed and maintained to ensure adequate airflow. safeworkaustralia.gov.au

Enclosures: For processes that may generate significant amounts of vapors or mists, such as spraying, the use of enclosures like spray booths is recommended to contain the hazard. ubc.cacanada.ca

Personal Protective Equipment (PPE) serves as a crucial barrier between the researcher and the chemical. canada.ca The appropriate PPE for handling this compound includes:

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. scbt.comenuochem.comamericanchemistry.comcompositesone.com | Protects against splashes and vapors that can cause severe eye irritation. americanchemistry.comhseni.gov.uk |

| Skin Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile), disposable coveralls, and closed-toe footwear. enuochem.comcanada.cacompositesone.comcdc.gov | Prevents skin contact, which can lead to irritation, dermatitis, and sensitization. hseni.gov.ukscbt.com The use of disposable garments is often preferred to avoid issues with decontamination. americanchemistry.com |